2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
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Overview
Description
2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a benzenesulfonic acid group, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid typically involves multiple steps, including the sulfonation of benzene derivatives. The sulfonation process can be carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of phosphorus pentachloride and sodium benzenesulfonate is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, phosphorus pentachloride, and various reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and water .
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products have significant applications in various industries .
Scientific Research Applications
2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is widely used in scientific research due to its unique properties. It is utilized in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, detergents, and other chemical products
Mechanism of Action
The mechanism of action of 2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid, commonly used as a catalyst in organic synthesis.
Sulisobenzone: A compound with similar structural features, used in sunscreen formulations.
Uniqueness
2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid stands out due to its complex structure and versatile applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C27H30O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H30O5S/c1-15(2)20-13-22(17(5)11-24(20)28)27(19-9-7-8-10-26(19)33(30,31)32)23-14-21(16(3)4)25(29)12-18(23)6/h7-16,28H,1-6H3,(H,30,31,32)/b27-23- |
InChI Key |
KCQJYHASKWHRMM-VYIQYICTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1/C(=C\2/C=C(C(=O)C=C2C)C(C)C)/C3=CC=CC=C3S(=O)(=O)O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1C(=C2C=C(C(=O)C=C2C)C(C)C)C3=CC=CC=C3S(=O)(=O)O)C(C)C)O |
Origin of Product |
United States |
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